6-Azaspiro[3.5]nonan-2-one
Description
Contextualization within Spirocyclic Azetidin-2-one (B1220530) Chemistry
The core of 6-Azaspiro[3.5]nonan-2-one is the azetidin-2-one ring, a four-membered cyclic amide more commonly known as a β-lactam. rsc.org This structural motif is of immense historical and clinical importance, forming the basis of life-saving antibiotics like penicillins and cephalosporins. rsc.orgnih.gov The fusion of this β-lactam ring with another ring system at a single carbon atom creates a spirocyclic β-lactam. nih.gov
Spirocyclic compounds are defined by two rings sharing one common atom, the spiro carbon. uc.pt This arrangement results in a rigid molecular framework with a distinct three-dimensional geometry. uc.pt In spirocyclic β-lactams, this rigidity can influence the molecule's interaction with biological targets, potentially leading to enhanced activity and selectivity. nih.gov The synthesis of these complex structures is a significant focus in organic chemistry, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a widely used method. rsc.org
Importance and Research Landscape of Azaspiro[3.5]nonan-2-one Scaffolds
The azaspiro[3.5]nonane framework, which combines a piperidine (B6355638) ring with a four-membered ring, is a recognized "privileged scaffold" in medicinal chemistry. Spiropiperidines, in general, have gained popularity in drug discovery programs as chemists explore novel three-dimensional chemical spaces. nih.gov
While dedicated research on the specific isomer this compound is limited, the broader class of azaspiro[3.5]nonane derivatives has been the subject of considerable investigation. These scaffolds are utilized as building blocks for creating more complex molecules with potential therapeutic applications. smolecule.com For instance, derivatives of the azaspiro[3.5]nonane core are explored for their potential in treating neurological disorders. smolecule.com
Research into related isomers highlights the therapeutic potential of this scaffold. For example, derivatives of 7-Azaspiro[3.5]nonan-2-one are being investigated for their relevance to central nervous system disorders. cymitquimica.com Furthermore, a patent has been filed describing a synthetic method for 7-oxo-2-azaspiro[3.5]nonane, indicating commercial interest in this class of compounds as pharmaceutical intermediates. google.com The synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane systems, which are spirocyclic piperidine-azetidine structures, has also been developed for pharmaceutical applications. acs.org These examples underscore the value of the azaspiro[3.5]nonane core in the development of new bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRULNPYCZNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azaspiro 3.5 Nonan 2 One and Its Structural Analogues
Foundational Synthetic Approaches to Spiroazetidin-2-ones
The construction of the spiroazetidin-2-one framework has been achieved through several classical synthetic methodologies. These approaches have laid the groundwork for the synthesis of a wide array of spiro-β-lactam derivatives.
[2+2]-Cycloaddition Reactions
[2+2]-cycloaddition reactions are among the most powerful and widely utilized methods for the synthesis of four-membered rings, including the β-lactam core of spiroazetidin-2-ones. These reactions typically involve the combination of a ketene (B1206846) and an imine.
Discovered by Hermann Staudinger in 1907, the Staudinger ketene-imine cycloaddition is a cornerstone in the synthesis of β-lactams. wikipedia.org This non-photochemical [2+2] cycloaddition involves the reaction of a ketene with an imine to form the azetidin-2-one (B1220530) ring. wikipedia.org
The mechanism of the Staudinger synthesis is generally understood to proceed through a two-step process. The initial step involves a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, which generates a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular ring closure to afford the β-lactam. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans products. organic-chemistry.org
A variety of ketenes can be employed in this reaction, and they are often generated in situ from acyl chlorides in the presence of a tertiary amine, or through a Wolff rearrangement of α-diazoketones. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Staudinger Ketene-Imine Cycloadditions in the Synthesis of Spiro-β-lactams
| Ketene Precursor | Imine | Product | Reference |
| Acid Chloride | Cyclic Imine | Spiro-β-lactam | organic-chemistry.org |
| α-Diazoketone | Substituted Imine | Substituted Spiro-β-lactam | wikipedia.org |
Cyclocondensation reactions that utilize ketenes are a broader class of reactions that encompass the Staudinger synthesis. These reactions are fundamental to the formation of the azetidin-2-one ring in spirocyclic systems. The reaction of a ketene, or a ketene equivalent, with a cyclic imine or a substrate containing an imine moiety as part of a ring system, leads to the formation of the spiro-β-lactam structure.
For instance, the reaction of an appropriate acid chloride with a cyclic imine in the presence of a base, such as triethylamine, generates a ketene in situ that then undergoes a [2+2] cycloaddition with the imine to form the spirocyclic product. The choice of reactants and reaction conditions can influence the yield and stereoselectivity of the resulting spiro-β-lactam.
Intramolecular Cyclization Strategies for Spiro Ring Formation
Intramolecular cyclization represents another key strategy for the synthesis of spiroazetidin-2-ones. This approach involves the formation of the β-lactam ring from a suitably functionalized acyclic precursor that already contains the carbocyclic ring destined to be part of the spiro system.
A common method involves the cyclization of β-amino acids or their derivatives. For example, a β-amino acid bearing a quaternary carbon at the α-position, which will become the spirocenter, can be cyclized using various dehydrating agents to form the desired spiro-β-lactam.
A specific example of an intramolecular cyclization approach is the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a structural analogue of 6-azaspiro[3.5]nonan-2-one. In this synthesis, a compound containing a benzylamino methyl group and an oxetane ring is first reacted with chloroacetyl chloride. google.com The resulting intermediate then undergoes a self-cyclization in the presence of a strong base to form the spiro-β-lactam ring. google.com
Ring-Transformation Reactions from Precursor Heterocycles
Ring-transformation reactions offer a less common but synthetically valuable route to spiroazetidin-2-ones. These reactions involve the conversion of a pre-existing heterocyclic ring into the desired azetidin-2-one ring, often with the concomitant formation of the spirocyclic junction.
One such approach could involve the rearrangement of a larger heterocyclic system or the ring expansion of a smaller one. For example, the reaction of certain six-membered heterocyclic systems can lead to the formation of azepine derivatives through ring expansion. mdpi.com While not a direct route to azetidin-2-ones, this illustrates the principle of ring transformation in heterocycle synthesis. More specifically, the transformation of other small ring heterocycles, such as appropriately substituted aziridines or epoxides, can be envisioned as potential pathways to spiro-β-lactams through multicomponent reactions and subsequent cyclizations. mdpi.com
Contemporary Advances in the Synthesis of Azaspiro[3.5]nonan-2-ones
Recent research has focused on the development of more efficient, stereoselective, and versatile methods for the synthesis of azaspiro[3.5]nonan-2-ones and related structures. A significant area of advancement has been in the field of asymmetric synthesis, aiming to control the stereochemistry of the newly formed chiral centers.
An important development in this area is the asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones. nih.govacs.org This methodology provides a route to enantiomerically enriched spiro-β-lactams, which are valuable for the development of chiral drugs. For example, an enantioselective synthesis of the cholesterol absorption inhibitor (+)-SCH 54016, which features a 2-azaspiro[3.5]nonan-1-one core, has been reported. nih.govacs.org
This synthesis utilizes a chiral auxiliary or catalyst to induce stereoselectivity in the key ring-forming step. The specific reaction conditions and the nature of the chiral controller are crucial for achieving high levels of enantiomeric excess.
Table 2: Key Features of a Contemporary Asymmetric Synthesis of 2-Azaspiro[3.5]nonan-1-ones
| Key Reaction Step | Chiral Control Method | Product Class | Significance | Reference |
| Asymmetric [2+2] Cycloaddition | Chiral Catalyst/Auxiliary | Enantiomerically enriched 2-azaspiro[3.5]nonan-1-ones | Access to chiral drug candidates like (+)-SCH 54016 | nih.govacs.org |
Further contemporary approaches include the development of novel cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. nih.gov These advanced strategies are continually expanding the synthetic toolbox available for the construction of this compound and its structurally diverse analogues.
Development of Stereoselective and Asymmetric Synthesis Protocols
The asymmetric synthesis of spirocyclic lactams, including close structural analogues of this compound, is crucial for the development of chiral therapeutic agents. A notable example is the enantioselective synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, which has been successfully applied to the synthesis of the cholesterol absorption inhibitor (+)-SCH 54016 acs.orgnih.gov. While this example focuses on a regioisomer of the target compound, the underlying principles of asymmetric induction are highly relevant.
Enzymatic methods are also emerging as powerful tools for the stereodivergent synthesis of azaspiroalkanes. A recently developed carbene transferase platform enables the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of pharmaceutically relevant azaspiro[2.y]alkanes with high yield and excellent diastereo- and enantioselectivity chemrxiv.org. This biocatalytic approach offers a practical and scalable route to chiral azaspiro compounds, operating under environmentally benign aqueous conditions chemrxiv.org.
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) have gained significant attention for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The synthesis of unsaturated γ-lactam derivatives, which share the core lactam feature with this compound, has been efficiently achieved through MCRs involving amines, aldehydes, and acetylene or pyruvate derivatives nih.govmdpi.com. These reactions allow for the generation of densely substituted lactam products with potential antiproliferative activities nih.govmdpi.com.
The construction of spiro-γ-lactam cores has also been accomplished using MCRs. For instance, a catalytic asymmetric three-component reaction of isoquinolines, allene dicarboxylates, and methylene (B1212753) indolinones has been developed for the synthesis of complex spiroindolino-pyrido[2,1-a]isoquinolines researchgate.net. Such strategies highlight the potential of MCRs to build intricate spirocyclic systems with a high degree of stereocontrol researchgate.net. Although a direct multicomponent synthesis of this compound has not been extensively reported, these examples provide a strong foundation for the future development of such efficient synthetic routes.
Photoredox Catalysis and Emerging Methodologies
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of challenging chemical bonds under mild reaction conditions. A notable application in the synthesis of spirocyclic systems is the multicomponent direct assembly of N-heterospirocycles. This approach utilizes the photocatalytic generation of N-centered radicals from N-allylsulfonamides and their subsequent reaction with alkenes to construct β-spirocyclic pyrrolidines acs.org. This methodology has been successfully applied to the synthesis of a 2-methylene-7-tosyl-7-azaspiro[3.5]nonane derivative, a close analogue of the target scaffold acs.org.
The reaction proceeds under mild conditions, often employing an iridium-based photocatalyst, and demonstrates good functional group tolerance. The versatility of this approach allows for the construction of a variety of spirocyclic systems, including those containing drug-like fragments acs.org.
Table 1: Key Data on Photoredox-Catalyzed Synthesis of a 7-Azaspiro[3.5]nonane Derivative acs.org
| Entry | Reactants | Photocatalyst | Solvent | Yield |
|---|
Synthesis of Functionalized this compound Derivatives
Strategies for Diversification of the Spirocyclic System
The ability to introduce a wide range of functional groups onto the this compound scaffold is essential for its application in drug discovery and development. While direct diversification strategies for this specific scaffold are not extensively documented, methods developed for analogous azaspirocycles provide valuable insights. For instance, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported univ.kiev.uauniv.kiev.ua. These strategies involve chemical transformations of the core structures to introduce diverse functional groups, which can then be used for incorporation into bioactive compounds univ.kiev.uauniv.kiev.ua.
The synthesis of novel 6-functionalized 4-azaspiro[2.3]hexanes has also been explored, highlighting the importance of developing synthetic routes to access diverse analogues of spirocyclic systems for their use as medicinal chemistry building blocks chemrxiv.org. These approaches often involve the use of key intermediates that can be readily modified to introduce a variety of substituents chemrxiv.org.
Incorporation of Specific Substituents and Linkers
The incorporation of specific substituents and linkers onto the this compound core is critical for modulating its physicochemical and pharmacological properties. The synthesis of functionalized derivatives of related azaspirocycles, such as 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane, has demonstrated the feasibility of introducing a range of functional groups univ.kiev.uauniv.kiev.ua. These functionalized derivatives can serve as versatile building blocks in drug design, allowing for the fine-tuning of properties like lipophilicity and metabolic stability univ.kiev.ua.
The development of synthetic routes to novel scaffolds, such as 6-functionalized 4-azaspiro[2.3]hexanes, further underscores the ongoing efforts to expand the chemical space around spirocyclic systems chemrxiv.org. The ability to introduce specific substituents in a controlled manner is a key aspect of these synthetic endeavors, enabling the creation of tailored molecules for specific biological targets.
Structural Characterization and Spectroscopic Analysis of 6 Azaspiro 3.5 Nonan 2 One and Its Analogues
Advanced Spectroscopic Elucidation Techniques
The definitive structure of 6-Azaspiro[3.5]nonan-2-one is established through a combination of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide complementary information that, when taken together, allows for an unambiguous assignment of the compound's constitution and stereochemistry.
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy of this compound would be expected to reveal a series of resonances corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) of these protons are influenced by the presence of the neighboring carbonyl group and the nitrogen atom of the piperidine (B6355638) ring.
Based on the structure, one would anticipate signals for the protons on the cyclobutanone (B123998) ring and the piperidine ring. The protons alpha to the carbonyl group on the cyclobutanone ring are expected to be deshielded and appear at a lower field. Similarly, the protons adjacent to the nitrogen atom in the piperidine ring would also experience a downfield shift. The spirocyclic nature of the molecule introduces conformational rigidity, which may lead to more complex splitting patterns due to diastereotopic relationships between protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1, H3 (CH₂ adjacent to C=O) | 2.5 - 3.0 | m | - |
| H4 (CH₂ on cyclobutanone) | 1.8 - 2.2 | m | - |
| H5, H7 (CH₂ adjacent to NH) | 2.8 - 3.2 | t | 5.0 - 7.0 |
| H8, H9 (CH₂ on piperidine) | 1.6 - 2.0 | m | - |
| NH | 1.5 - 3.0 | br s | - |
Note: This is a predictive table based on the chemical structure. Actual experimental values may vary.
The ¹³C NMR spectrum of this compound is expected to display distinct signals for each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon of the ketone, typically appearing in the range of 200-220 ppm. The spiro carbon, being a quaternary carbon, would likely show a weaker signal. The carbons adjacent to the nitrogen atom would be found in the range of 40-60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 205 - 215 |
| C4 (Spiro C) | 50 - 60 |
| C1, C3 (CH₂ adjacent to C=O) | 40 - 50 |
| C5, C7 (CH₂ adjacent to NH) | 45 - 55 |
| C8, C9 (CH₂ on piperidine) | 25 - 35 |
Note: This is a predictive table based on the chemical structure. Actual experimental values may vary.
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone, which is expected to appear in the region of 1700-1750 cm⁻¹. The presence of the secondary amine (N-H) group should give rise to a stretching vibration in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic rings would be observed around 2850-3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (ketone) | 1700 - 1750 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Note: This is a predictive table based on the chemical structure. Actual experimental values may vary.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₃NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 139.19. The fragmentation pattern would likely involve the cleavage of the rings, with characteristic losses of small neutral molecules or radicals. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom are common fragmentation pathways for ketones and amines, respectively.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 139 | [M]⁺ |
| 111 | [M - CO]⁺ |
| 96 | [M - C₃H₅]⁺ |
| 83 | [M - C₃H₄O]⁺ |
| 56 | [C₄H₈]⁺ |
Note: This is a predictive table based on the chemical structure. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements in a compound, which can be used to determine its empirical formula. For this compound, with a molecular formula of C₈H₁₃NO, the theoretical elemental composition would be:
Carbon (C): 69.03%
Hydrogen (H): 9.41%
Nitrogen (N): 10.06%
Oxygen (O): 11.49%
Experimental values from elemental analysis should closely match these theoretical percentages to confirm the molecular formula.
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
Following a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray crystallographic data for this compound has been publicly reported. The determination of the three-dimensional structure of a molecule through X-ray crystallography is a definitive method for establishing its absolute stereochemistry and preferred solid-state conformation. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are essential for an unambiguous understanding of the molecule's spatial arrangement.
In the absence of specific crystallographic data for this compound, a detailed analysis of its absolute stereochemistry and conformation based on this method cannot be provided at this time. Such an analysis would typically involve the following:
Crystal Growth: Obtaining a single crystal of sufficient quality is the prerequisite for an X-ray diffraction experiment. This often involves a systematic screening of various solvents and crystallization conditions.
Data Collection: The single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed.
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
Determination of Absolute Stereochemistry: For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. The Flack parameter is a critical value derived from the refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted configuration.
Conformational Analysis: The refined crystal structure reveals the preferred conformation of the molecule in the solid state. For a molecule like this compound, this would include the puckering of the cyclohexane and cyclobutane rings and the relative orientation of the substituents.
While experimental data for the title compound is not available, X-ray crystallographic studies on analogous azaspirocyclic and spiro-β-lactam systems provide valuable insights into the structural features that might be expected. For instance, studies on similar spirocyclic compounds often reveal the chair conformation for the six-membered ring and a puckered conformation for the four-membered ring to alleviate ring strain. The determination of the absolute configuration at the spirocyclic center and any other stereocenters would be crucial for understanding its biological activity and for use in asymmetric synthesis.
The generation of a data table with crystallographic parameters for this compound is contingent upon the future successful crystallographic analysis and publication of its structure. A typical data table would include the following parameters:
| Parameter | Value |
| Empirical formula | C₈H₁₃NO |
| Formula weight | 139.19 |
| Crystal system | TBD |
| Space group | TBD |
| a (Å) | TBD |
| b (Å) | TBD |
| c (Å) | TBD |
| α (°) | TBD |
| β (°) | TBD |
| γ (°) | TBD |
| Volume (ų) | TBD |
| Z | TBD |
| Calculated density (g/cm³) | TBD |
| Absorption coefficient (mm⁻¹) | TBD |
| F(000) | TBD |
| Crystal size (mm³) | TBD |
| Theta range for data collection (°) | TBD |
| Reflections collected | TBD |
| Independent reflections | TBD |
| R(int) | TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | TBD |
| R indices (all data) | TBD |
| Absolute structure parameter | TBD |
TBD: To be determined upon experimental analysis.
Researchers interested in the precise structural features of this compound are encouraged to pursue its synthesis and single-crystal X-ray diffraction analysis to provide the definitive data required for a thorough structural characterization.
Reactivity and Transformation Chemistry of the 6 Azaspiro 3.5 Nonan 2 One Scaffold
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Moiety
The azetidin-2-one ring, or β-lactam, is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is a cornerstone of the biological activity of penicillin and cephalosporin (B10832234) antibiotics. In the context of the 6-azaspiro[3.5]nonan-2-one system, the β-lactam moiety can undergo similar transformations.
The susceptibility of the β-lactam's carbonyl group to nucleophiles can lead to cleavage of the amide bond. For instance, hydrolysis under acidic or basic conditions can open the four-membered ring to yield a β-amino acid derivative. While specific studies on this compound are limited, related spirocyclic β-lactam systems demonstrate this reactivity. The reaction of the N-chlorosulfonyl adduct of a β-lactam spirane with thiophenol and pyridine (B92270) at low temperatures can lead to the deprotected β-lactam. scholaris.ca Without these reductive conditions, thermal rearrangement can occur through the cleavage of the carbon-nitrogen bond. scholaris.ca
The reactivity of the azetidin-2-one can be influenced by substituents on either ring. Electron-withdrawing groups on the piperidine (B6355638) nitrogen can modulate the electrophilicity of the β-lactam carbonyl, thereby affecting the rate and outcome of ring-opening reactions.
Rearrangement and Ring-Transformation Reactions of the Spirocyclic System
The strained nature of the spirocyclic system in this compound allows for various rearrangement and ring-transformation reactions, often leading to more complex molecular architectures.
One notable transformation is the semipinacol rearrangement. ubc.ca For example, treating piperidine-based allylic cyclobutanols with N-bromosuccinimide can induce a ring expansion, resulting in the formation of highly functionalized 6-azaspirocyclopentanones. ubc.ca These reactions are reported to be high-yielding and diastereoselective. ubc.ca While this describes the formation of a related scaffold, similar principles of rearrangement could potentially be applied to derivatives of this compound.
Another class of rearrangements applicable to β-lactams involves vulcanchem.comvulcanchem.com sigmatropic shifts. N-vinyl β-lactams have been shown to undergo a vulcanchem.comvulcanchem.com sigmatropic rearrangement to form eight-membered enamide rings, followed by a 6π electrocyclization to yield aminocyclobutanes with high diastereoselectivity. scholaris.ca The application of such cascade reactions to the this compound framework could provide access to novel polycyclic systems.
Functional Group Interconversions on the Azaspiro[3.5]nonan-2-one Core
The this compound scaffold possesses several sites for functional group interconversions, allowing for the synthesis of a diverse library of derivatives. Key reactive handles include the ketone group of the azetidinone, the nitrogen atom of the piperidine ring, and the methylene (B1212753) groups on the piperidine ring.
Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a versatile site for functionalization. It can be readily N-acylated, N-alkylated, or N-arylated to introduce a wide range of substituents. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which can be subsequently removed under acidic conditions. This protection strategy is crucial in multi-step syntheses.
Reactions involving the Ketone: The carbonyl group of the azetidin-2-one can undergo various transformations. Reduction with agents like sodium borohydride (B1222165) can yield the corresponding alcohol, 6-azaspiro[3.5]nonan-2-ol. The stereochemical outcome of this reduction can be influenced by the steric bulk of the substituents on the spirocyclic system.
Functionalization of the Piperidine Ring: The methylene groups of the piperidine ring can also be functionalized, although this is often more challenging. Derivatization at these positions may require the use of stronger bases to generate an enolate or related reactive intermediate.
The following table summarizes some key functional group interconversions:
| Starting Functional Group | Reagent(s) and Conditions | Product Functional Group |
|---|---|---|
| Secondary Amine (Piperidine) | (Boc)₂O, Et₃N | Boc-protected Amine |
| Secondary Amine (Piperidine) | R-X (Alkyl halide), Base | Tertiary Amine |
| Ketone (Azetidinone) | NaBH₄, MeOH | Secondary Alcohol |
DPPA: Diphenylphosphoryl azide
Regioselectivity and Stereoselectivity in Chemical Transformations
The rigid, three-dimensional structure of the this compound scaffold plays a crucial role in directing the regioselectivity and stereoselectivity of its chemical transformations.
Regioselectivity: In reactions involving multiple potential sites, the inherent reactivity and steric environment of each site dictate the outcome. For example, in the acylation of an unprotected this compound, the piperidine nitrogen is significantly more nucleophilic than the β-lactam nitrogen, leading to selective N-acylation at the 6-position.
Stereoselectivity: The spirocyclic nature of the molecule often leads to one face being more sterically hindered than the other. This facial bias can be exploited to achieve high levels of stereoselectivity in reactions such as reductions and alkylations. For instance, the reduction of the ketone in a substituted 2-azaspiro[3.5]nonan-1-one can proceed with high diastereoselectivity due to the directing effect of existing stereocenters. acs.org
In ring expansion reactions, such as the N-bromosuccinimide promoted rearrangement of piperidine-based allylic cyclobutanols, high diastereoselectivity has been observed, leading to the formation of densely functionalized azaspirocyclopentanones with a specific relative configuration. ubc.calookchem.com The stereochemical outcome is often dictated by the mechanism of the rearrangement, which may involve a stereospecific migration of a carbon-carbon bond.
Furthermore, the introduction of chiral auxiliaries or the use of chiral catalysts can enable enantioselective syntheses of specific stereoisomers of this compound derivatives. An enantioselective synthesis of a cholesterol absorption inhibitor bearing a 2-azaspiro[3.5]nonan-1-one moiety highlights the importance of controlling stereochemistry in the synthesis of biologically active molecules. acs.org
Computational and Theoretical Investigations of 6 Azaspiro 3.5 Nonan 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of 6-Azaspiro[3.5]nonan-2-one. Methods like Density Functional Theory (DFT) are employed to determine molecular structures and analyze reaction mechanisms involving related azaspiro compounds. researchgate.net Such calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential, which are key to predicting how the molecule interacts with other chemical species and biological targets.
For instance, quantum chemical calculations have been used to propose reaction mechanisms for the formation of azaspiro rings. researchgate.net Analysis of the electronic structure helps identify the most nucleophilic and electrophilic sites within the molecule, guiding the design of synthetic routes. The carbonyl group in the cyclobutanone (B123998) ring and the nitrogen in the piperidine (B6355638) ring are key functional features whose electronic properties are of primary interest.
Table 1: Representative Parameters in Quantum Chemical Calculations for Azaspiro Scaffolds
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Lowest energy 3D structure, bond lengths, bond angles. researchgate.net |
| Frequency Analysis | DFT (e.g., B3LYP/6-31G*) | Vibrational modes, confirmation of minima on potential energy surface. |
| Electronic Properties | Single Point Energy Calculation | HOMO/LUMO energies, Mulliken charges, electrostatic potential maps. |
| Reaction Pathways | Transition State Search (e.g., QST2/QST3) | Activation energies, reaction mechanism elucidation. researchgate.net |
Conformational Analysis and Energy Landscape Exploration
The three-dimensional shape and flexibility of this compound are critical determinants of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. The spirocyclic nature of the compound, which locks the two rings in a perpendicular orientation, significantly restricts its conformational freedom compared to more flexible linear or monocyclic molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior in various environments, such as in aqueous solution or embedded within a lipid bilayer simulating a cell membrane. ddugu.ac.in
These simulations are valuable for assessing the conformational stability of different derivatives and understanding how they interact with biological targets like proteins or enzymes. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe fluctuations in structure, the stability of key intramolecular hydrogen bonds, and the dynamics of its interaction with surrounding solvent molecules. This information is crucial for interpreting structure-activity relationships and for designing molecules with improved membrane permeability or target residence times.
Structure-Based Computational Design and Virtual Screening Methodologies
The rigid scaffold of this compound makes it an attractive starting point for structure-based drug design and virtual screening. scielo.br In this approach, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design or identify molecules that can bind to it with high affinity and specificity.
Virtual screening involves computationally docking vast libraries of chemical compounds against the target's binding site. scielo.br Ultra-large libraries containing billions of readily accessible compounds can be screened to find novel hits. scienceopen.com The 6-azaspiro[3.5]nonane core can be elaborated with different functional groups to create a focused library of potential ligands. The results of these docking experiments, scored based on predicted binding energy and geometric complementarity, can identify promising candidates for chemical synthesis and biological testing. researchgate.netrcsb.org This methodology has been successfully applied to discover potent inhibitors for various targets using similar spirocyclic scaffolds. scienceopen.comrcsb.org For example, derivatives of spiroazetidin-2-ones have been subjected to computational screening to assess their potential bioactivity. researchgate.net
Table 2: Examples of Biological Targets for Azaspiro Scaffolds Identified via Computational Design
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Viral Protease | SARS-CoV-2 Nsp3 Macrodomain | Antiviral (COVID-19) | rcsb.org |
| Dopamine Receptor | D4 Dopamine Receptor | Neuroscience | scienceopen.com |
| Bacterial Enzyme | AmpC β-lactamase | Antibacterial | scienceopen.com |
| Muscarinic Receptor | M4 Acetylcholine Receptor | Neuroscience | google.com |
In Silico Prediction Methods for Chemical Properties and Reactivity Profiles
In silico methods are widely used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity of new chemical entities before they are synthesized. For this compound and its derivatives, these predictions help prioritize which compounds are most likely to have drug-like properties.
Commonly predicted properties include lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. chemscene.com These descriptors are used in models like Lipinski's Rule of Five to assess oral bioavailability. researchgate.net Furthermore, more complex models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for causing mutagenicity or other toxic effects. researchgate.net These predictive tools are essential for reducing the time and cost of drug discovery by flagging compounds with potentially unfavorable profiles early in the design cycle.
Table 3: Predicted Physicochemical Properties for a Related Azaspiro Compound
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Correlates with drug transport and bioavailability. | chemscene.com |
| LogP | 0.9327 | Measures lipophilicity, affecting absorption and distribution. | chemscene.com |
| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. | chemscene.com |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding. | chemscene.com |
| Rotatable Bonds | 0 | A measure of molecular flexibility. | chemscene.com |
Note: Data shown for 6-Azaspiro[3.5]nonan-2-ol hydrochloride, a closely related derivative.
Strategic Applications of 6 Azaspiro 3.5 Nonan 2 One in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
The structural features of 6-Azaspiro[3.5]nonan-2-one, namely the presence of a reactive ketone and a modifiable secondary amine within a rigid framework, make it an ideal starting point for the synthesis of more elaborate molecules. cymitquimica.comsmolecule.com Its derivatives serve as key intermediates in constructing diverse and complex chemical entities.
The reactivity of the ketone and amine functionalities in azaspiro[3.5]nonane systems allows for their elaboration into various fused and polycyclic architectures. While direct examples for this compound are not extensively documented in isolation, the reactivity of closely related isomers and analogues illustrates the synthetic potential. For instance, the oxidative cyclization of o-cycloalkylaminoacetanilides derived from 2-oxa-7-azaspiro[3.5]nonane has been successfully employed to create fused benzimidazole (B57391) systems. nih.govresearchgate.net This strategy demonstrates how the spirocyclic amine can be used to build additional heterocyclic rings.
Furthermore, derivatives of the isomeric 1-azaspiro[3.5]nonan-2-one have been utilized in copper-catalyzed reactions to synthesize fused nitrogen-containing tricyclic ring systems. scholaris.ca Such transformations highlight the utility of the spiro-lactam framework in cascade reactions to rapidly build molecular complexity. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for constructing the β-lactam ring and has been applied to create a variety of spiro-β-lactams, which are precursors to more complex polycyclic systems. scirp.orgnih.govuc.ptacs.org These examples underscore the potential of this compound to serve as a versatile precursor for a wide range of polycyclic and fused-ring compounds, which are of significant interest in materials science and medicinal chemistry.
Spirocyclic structures are prevalent motifs in a variety of natural products, often contributing critically to their biological activity. encyclopedia.pubmdpi.com Consequently, spirocyclic building blocks like azaspiro[3.5]nonane derivatives are valuable intermediates in the total synthesis of these complex molecules and their analogues. For example, a patent discloses the use of 1-azaspiro[3.5]nonan-2-one derivatives as key intermediates in a synthetic approach toward Tetrodotoxin (TTX), a potent neurotoxin with a highly complex polycyclic structure. google.com
The synthesis of cholesterol absorption inhibitors has also utilized an azaspiro[3.5]nonan-1-one moiety, showcasing the scaffold's application in creating medicinally relevant complex molecules. mdpi.com Spiro-β-lactams, a class of compounds to which this compound belongs, have been identified as precursors for natural products like the toxin tabtoxin (B1681872) and have been used in the synthesis of various biologically active molecules. scirp.orgresearchgate.net The inherent rigidity and defined stereochemistry of these spirocyclic intermediates are crucial for controlling the stereochemical outcomes in the total synthesis of complex natural products.
Scaffold Design in Contemporary Medicinal Chemistry Research
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties has led to an exploration of chemical space beyond traditional flat, aromatic molecules. univ.kiev.ua Spirocyclic scaffolds, and specifically this compound and its derivatives, have emerged as privileged structures in this "escape from flatland," offering unique advantages in medicinal chemistry. univ.kiev.ua
Bioisosterism, the strategy of replacing a functional group in a bioactive molecule with another group to enhance its properties without losing its biological activity, is a cornerstone of drug design. univ.kiev.ua Azaspiro[3.5]nonane scaffolds have been successfully employed as bioisosteres for commonly used rings like piperidine (B6355638). univ.kiev.uaresearchgate.netenamine.net This replacement can lead to significant improvements in a drug candidate's profile.
Introducing a spirocyclic center, such as in 2-azaspiro[3.3]heptane (a related smaller spirocycle), as a piperidine mimic has been shown to improve metabolic stability towards oxidative enzymes and enhance aqueous solubility. univ.kiev.uaenamine.net For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid analogue resulted in enhanced activity and a longer duration of action. univ.kiev.ua This is attributed to the spirocycle's steric hindrance, which protects the molecule from metabolic degradation. In some cases, introducing an azaspiro[3.3]heptane has been shown to lower the lipophilicity (logD7.4) compared to the parent piperidine or morpholine, which can be a desirable property for drug candidates. acs.org
The three-dimensional (3D) shape of a molecule is critical for its interaction with biological targets like proteins and enzymes. engineering.org.cnnih.govmdpi.com The rigid, non-planar structure of this compound provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. frontiersin.org This conformational rigidity makes azaspiro[3.5]nonane derivatives ideal scaffolds for designing novel drugs.
This principle has been applied in the design of novel GPR119 agonists, where a 7-azaspiro[3.5]nonane scaffold was central to the design. nih.gov Optimization of the substituents on this rigid core led to the identification of a potent agonist with a desirable pharmacokinetic profile and a glucose-lowering effect in diabetic rats. nih.gov The defined 3D geometry of such scaffolds is crucial for exploring new chemical space and developing drugs with novel mechanisms of action. nih.govresearchgate.net
Development of Chemical Probes and Ligands for Molecular Target Exploration
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov The unique structural and physicochemical properties of this compound derivatives make them valuable components in the design of sophisticated chemical probes and high-affinity ligands.
Derivatives of azaspiro[3.5]nonane have been incorporated as linkers in Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comgoogle.com PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. In one study, 7-azaspiro[3.5]nonan-2-amine was used as a linker in the development of PROTACs targeting the RNA demethylase FTO for potential antileukemic therapy. nih.gov Similarly, a 2,7-diazaspiro[3.5]nonane moiety is part of a ligand used to create PROTACs targeting the PTK6 protein. medchemexpress.com The rigid nature of the spirocyclic linker can help to optimize the spatial orientation between the target protein and the E3 ligase, which is critical for efficient protein degradation.
Furthermore, the spiro-lactam structure is a key feature in certain types of fluorescent probes. sci-hub.semdpi.com For example, the fluorescence of dyes like fluorescein (B123965) is controlled by the equilibrium between a fluorescent open form and a non-fluorescent, closed spiro-lactone or spiro-lactam form. sci-hub.semdpi.com This "on-off" switching mechanism can be harnessed to design probes that light up in the presence of a specific analyte or biological event, such as a change in pH or the activity of an enzyme. sci-hub.se The inherent properties of the this compound scaffold thus provide a versatile platform for creating ligands and probes to explore complex biological systems.
Emerging Trends and Future Perspectives in 6 Azaspiro 3.5 Nonan 2 One Research
Innovations in Green Chemistry for Spiroazetidin-2-one Synthesis
The synthesis of spiro-β-lactams, including spiroazetidin-2-ones, has traditionally relied on methods like the Staudinger reaction. nih.govrsc.org However, the field is increasingly shifting towards more environmentally friendly approaches. A key aspect of this "green" evolution is the use of eco-friendly catalysts and solvents. nih.govrsc.org For instance, the use of β-cyclodextrin in an aqueous medium has been reported for the synthesis of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones, highlighting a green method for producing valuable spiro-heterocycles. rsc.org Another sustainable approach involves the use of a recyclable nanocatalyst, such as NiO-CuO nanoplates, in an ethanol-based system for the one-pot synthesis of seven-membered Spiro dibenzo nih.govspirochem.comdiazepine and oxazepine moieties. researchgate.net This method not only yields highly substituted products but also emphasizes sustainability through its recyclable catalyst and environmentally benign solvent. researchgate.net
Furthermore, the development of multicomponent reactions (MCRs) represents a significant advancement in green chemistry for spiro compound synthesis. MCRs, by design, are atom-economical and often reduce the number of purification steps, thereby minimizing waste. An example is the three-component reaction involving isatin, 1,2-phenylenediamine, and cyclohexane-1,3-dione, which proceeds via an enamine–imine formation and intramolecular Mannich reaction. researchgate.net Similarly, catalyst- and solvent-free conditions have been developed for synthesizing thioamide derivatives, showcasing a highly efficient and sustainable protocol. researchgate.net These methods, characterized by short reaction times, simple workup procedures, and the absence of harmful solvents, are paving the way for a more sustainable future in the synthesis of complex molecules like 6-Azaspiro[3.5]nonan-2-one and its derivatives. researchgate.netresearchgate.net
Integration with Automated Synthesis and High-Throughput Methodologies
The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing the discovery and optimization of spirocyclic compounds. nih.gov Parallel synthesis platforms, capable of operating in 24/96-well plate formats, enable the rapid generation of large and diverse compound libraries, which are essential for identifying initial hits and subsequent lead optimization. spirochem.com This approach significantly accelerates the exploration of chemical space, allowing medicinal chemists to more efficiently identify and optimize lead compounds. spirochem.com
High-throughput experimentation (HTE) allows for the simultaneous testing of numerous reaction parameters, which is invaluable for optimizing synthetic routes and rapidly screening conditions to find the most effective ones. spirochem.com This methodology has been successfully applied in the development of Fsp3-rich, bis-spirocyclic-based compound libraries for biological screening. acs.org For instance, in the synthesis of a bis-spiro-imidazolinone library, a key condensation step was performed on an array of different ketones to install diversity, with reactions refluxed for 1–6 days to yield products in moderate to good yields. acs.org Similarly, high-throughput whole-cell screening has been used to identify novel spiro piperidine (B6355638) compounds with antitubercular activity. tandfonline.com The combination of automated synthesis and HTS not only accelerates the discovery process but also facilitates the rapid optimization of promising spirocyclic scaffolds for various therapeutic applications. nih.gov
Advanced Characterization and Real-Time Reaction Monitoring
The structural complexity of spirocyclic compounds necessitates the use of advanced characterization techniques. High-resolution mass spectrometry (HRMS) is crucial for validating structural assignments by providing molecular ion peaks that match calculated masses. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for elucidating the intricate three-dimensional structures of these molecules. researchgate.net For instance, in the characterization of spiroazetidin-2-one derivatives, ¹H NMR, ¹³C NMR, and HRMS were employed to confirm the structures of the newly synthesized compounds. researchgate.net X-ray crystallography provides definitive proof of stereochemistry and molecular conformation, as demonstrated in the structural analysis of various spiro compounds. google.com
Real-time reaction monitoring has emerged as a powerful tool for optimizing the synthesis of complex molecules. Techniques like in-situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous tracking of key reaction species, providing insights into reaction progression, initiation, conversion, and the formation of intermediates. mt.com More recently, the development of benchtop NMR spectrometers has made it possible to monitor reactions directly in the fume hood. nih.gov Ultrafast 2D NMR spectroscopy on a compact spectrometer enables the real-time monitoring of reactions, even in non-deuterated solvents, and can confirm the molecular structure of compounds as they are formed, providing valuable kinetic data. nih.gov This approach has been successfully used to monitor a Heck-Matsuda reaction, demonstrating its versatility for reactions with timescales ranging from seconds to hours. nih.gov Another innovative method is the use of refractive index (RI) for real-time monitoring of solid-phase peptide synthesis (SPPS), which can determine the endpoint of reactions and optimize washing steps, contributing to a greener process. csic.es
Interdisciplinary Research Directions and Collaborative Opportunities
The unique structural and physicochemical properties of spirocyclic compounds, including this compound, make them attractive scaffolds for interdisciplinary research. rsc.org Their rigid, three-dimensional nature provides an opportunity to explore underexplored chemical space and generate novel intellectual property. rsc.org This has led to collaborations between synthetic chemists and researchers in medicinal chemistry, chemical biology, and materials science. ethz.chspirochem.com
Collaborative efforts are crucial for advancing the field of spirocyclic chemistry. For example, the European Lead Factory (ELF) has fostered collaborations to populate innovative chemical space for high-throughput screening and drug discovery activities. acs.org Such initiatives bring together expertise from different disciplines to tackle the challenges associated with the synthesis and biological evaluation of complex molecules. acs.org The development of new synthetic methodologies often occurs in collaboration with pharmaceutical companies to access saturated heterocycles for potential use in drug discovery. rsc.org Furthermore, open-source research models are being utilized to encourage collaboration and accelerate the development of promising compounds, such as antitubercular spiro compounds. ucl.ac.uk These interdisciplinary collaborations are essential for translating the potential of spirocyclic compounds into tangible applications in medicine and beyond. spirochem.commdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-Azaspiro[3.5]nonan-2-one, and what are their respective yields?
- Methodological Answer : The compound is synthesized via cyclization reactions using spirocyclic precursors. A general procedure involves reacting γ-lactam derivatives with ketones under acidic conditions. For example, 1-Azaspiro[3.5]nonan-2-one (structurally analogous) is prepared in 98% yield via a two-step process: (1) formation of a spirocyclic intermediate using cyclohexane-1,3-dione and (2) lactamization with ammonia. The product is isolated as a colorless oil (b.p. 123 °C/4.2 mmHg) and characterized via IR (1750 cm⁻¹, C=O stretch) and NMR (δ 1.3–2.0 ppm for aliphatic protons) . Modifications to the protocol, such as substituting fluorine at the 7-position (e.g., 7,7-difluoro derivatives), require halogenated reagents and yield ~86% .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- ¹H NMR : Signals at δ 1.3–2.0 ppm (m, 10H) correspond to aliphatic protons in the spirocyclic framework. A singlet at δ 2.61 ppm (collapsing upon D₂O addition) indicates NH protons.
- IR Spectroscopy : A strong absorption band at ~1750 cm⁻¹ confirms the lactam carbonyl group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 155 for 3,3-dimethyl-1-oxaspiro analogs) validate the molecular formula . Purity should be confirmed via HPLC or GC-MS, referencing protocols for related azaspiro compounds (e.g., 7-Azaspiro[3.5]nonan-2-one hydrochloride) .
Advanced Research Questions
Q. What experimental approaches are recommended to manage stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer : Stereochemical control is critical for bioactive derivatives. Strategies include:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured benzyl groups) to direct asymmetric cyclization, as seen in the synthesis of (R)-4-(trifluoromethyl)benzyl derivatives for heterotopic ossification inhibitors .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., palladium) to induce axial chirality in spiro centers.
- Chromatographic Resolution : Separate diastereomers using chiral stationary phases (CSPs) or recrystallization, as applied to 7-Azaspiro[3.5]nonan-2-one hydrochloride .
Q. How can contradictions in biological activity data among structurally similar azaspiro compounds be systematically analyzed?
- Methodological Answer :
- Orthogonal Assays : Validate activity using independent methods (e.g., enzyme inhibition assays vs. cell viability tests) to rule out assay-specific artifacts.
- Purity Verification : Confirm compound integrity via NMR, LC-MS, and elemental analysis. Impurities >5% (e.g., in 6-Azauracil analogs) can skew results .
- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise. Follow guidelines for reproducible data reporting .
Q. What role does this compound play in designing enzyme inhibitors, and how can its scaffold be optimized?
- Methodological Answer : The spirocyclic core mimics transition states in enzymatic reactions. Optimization strategies include:
- Bioisosteric Replacement : Substitute the lactam oxygen with sulfur (e.g., thiolactams) to enhance metabolic stability.
- Side-Chain Functionalization : Introduce polar groups (e.g., carboxylic acids) to improve solubility, as demonstrated in bicyclic analogs targeting NKT cells .
- Crystallographic Studies : Resolve enzyme-inhibitor complexes (e.g., using X-ray diffraction) to guide rational design, as applied to Clavam derivatives .
Q. What purification techniques are recommended for this compound and its salts?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for high-purity isolation (>95% by TLC).
- Salt Formation : Convert free bases to hydrochloride salts (e.g., 7-Azaspiro[3.5]nonan-2-one hydrochloride) for improved crystallinity .
- Flash Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate) to separate non-polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
